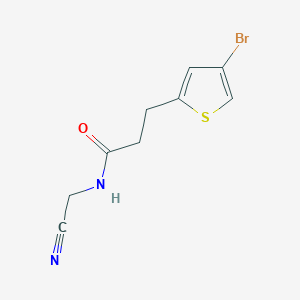

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-bromothiophen-2-yl)-N-(cyanomethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2OS/c10-7-5-8(14-6-7)1-2-9(13)12-4-3-11/h5-6H,1-2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDHEBBUTCDOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.

Formation of Cyanomethyl Group: The 4-bromothiophene is then reacted with a cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group.

Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the nitrile group.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated compounds or reduced nitrile groups.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromothiophene moiety can facilitate binding to hydrophobic pockets, while the cyanomethyl and propanamide groups can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

*Estimated based on analogous structures.

Biological Activity

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide is a synthetic compound characterized by a bromothiophene ring, a cyanomethyl group, and a propanamide moiety. Its molecular formula is C10H9BrN2OS. This compound has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Bromothiophene moiety : Known for its electron-withdrawing properties, enhancing the compound's reactivity.

- Cyanomethyl group : Imparts unique chemical properties that may influence biological activity.

- Propanamide linkage : Facilitates interactions with biological targets through hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Line (MCF-7)

In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation : A dose-dependent decrease in viability was observed.

- Induction of apoptosis : Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The bromothiophene moiety enhances binding affinity to enzymes involved in cancer progression.

- Receptor Modulation : Potential interactions with cell surface receptors may alter signaling pathways critical for cell survival and proliferation.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound is well absorbed and distributed within biological systems. Metabolism occurs primarily in the liver, with renal excretion of metabolites. Further studies are needed to fully elucidate its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.